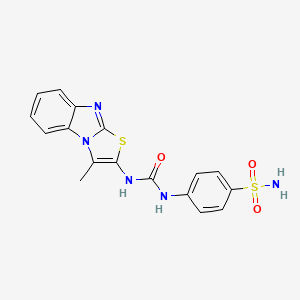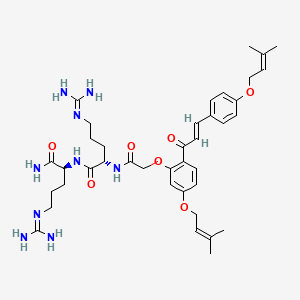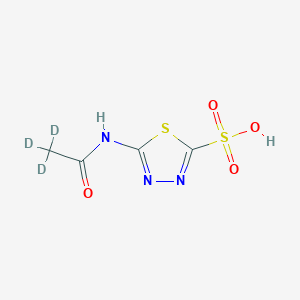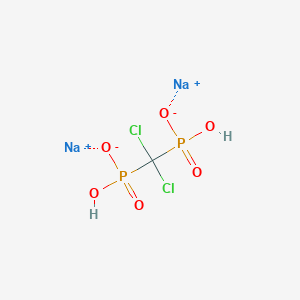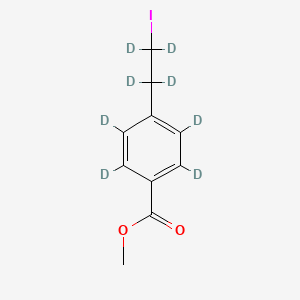
Methyl 4-(2-iodoethyl)benzoate-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Methyl 4-(2-iodoethyl)benzoate-d8 typically involves the iodination of a precursor compound. The reaction conditions often require the use of iodine and a suitable solvent under controlled temperature and pressure conditions. Industrial production methods may involve large-scale iodination reactions followed by purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Methyl 4-(2-iodoethyl)benzoate-d8 can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Reduction Reactions: The compound can be reduced to form different products, depending on the reducing agent used.
Oxidation Reactions: Oxidizing agents can convert the compound into different oxidation states, leading to the formation of various products.
Applications De Recherche Scientifique
Methyl 4-(2-iodoethyl)benzoate-d8 is widely used in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in labeling studies to track molecular interactions.
Medicine: It is employed in the development of diagnostic tools and therapeutic agents.
Industry: The compound is used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-(2-iodoethyl)benzoate-d8 involves its interaction with specific molecular targets. The iodine atom plays a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules. This interaction can lead to changes in the molecular pathways, affecting various biological processes .
Comparaison Avec Des Composés Similaires
Methyl 4-(2-iodoethyl)benzoate-d8 can be compared with other similar compounds such as:
Methyl 4-(2-bromoethyl)benzoate: Similar structure but with a bromine atom instead of iodine.
Methyl 4-(2-chloroethyl)benzoate: Contains a chlorine atom instead of iodine.
Methyl 4-(2-fluoroethyl)benzoate: Contains a fluorine atom instead of iodine.
The uniqueness of this compound lies in its deuterated form, which provides distinct advantages in research applications, such as improved stability and reduced background noise in spectroscopic studies .
Propriétés
Formule moléculaire |
C10H11IO2 |
|---|---|
Poids moléculaire |
298.15 g/mol |
Nom IUPAC |
methyl 2,3,5,6-tetradeuterio-4-(1,1,2,2-tetradeuterio-2-iodoethyl)benzoate |
InChI |
InChI=1S/C10H11IO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3/i2D,3D,4D,5D,6D2,7D2 |
Clé InChI |
FEBZFUASXKRIMS-JFNQLUPDSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])[2H])C([2H])([2H])C([2H])([2H])I)[2H] |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)CCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


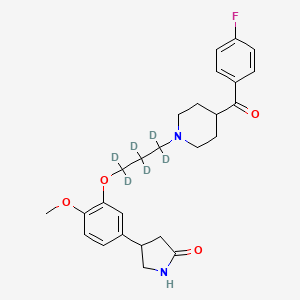
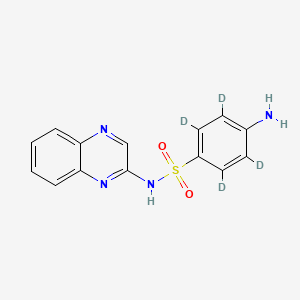
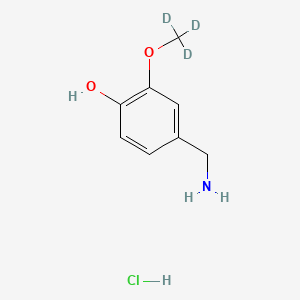

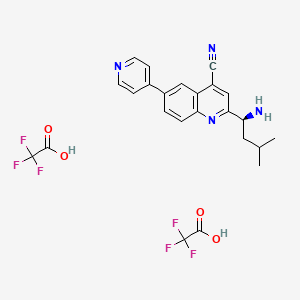
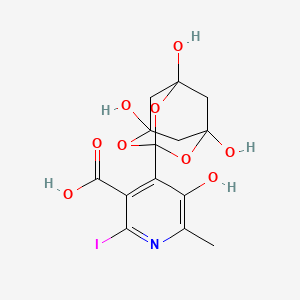
![Methyl 3-[[2-[4-[4-(1-benzyltriazol-4-yl)butoxy]phenyl]-4-oxochromen-3-yl]oxymethyl]benzoate](/img/structure/B12414106.png)
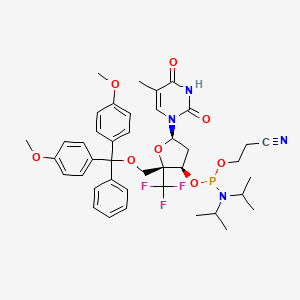
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
